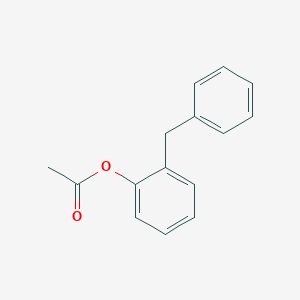

2-Benzylphenol acetate

描述

Contextualization within Phenolic Esters and Benzyl (B1604629) Compounds

2-Benzylphenol (B1197477) acetate (B1210297) belongs to two significant classes of organic molecules: phenolic esters and benzyl compounds. Phenolic compounds are characterized by a hydroxyl group attached to an aromatic ring and are ubiquitous in nature, playing crucial roles in plant physiology as secondary metabolites. researchgate.netnih.gov The ester functional group in 2-benzylphenol acetate is formed from the reaction of the phenolic hydroxyl group of 2-benzylphenol and acetic acid. wikipedia.org This linkage modifies the properties of the parent phenol (B47542), often influencing its reactivity and physical characteristics.

As a benzyl compound, this compound contains a benzyl group—a phenyl group attached to a CH2 group. sigmaaldrich.com The presence of this moiety is significant as benzyl groups are found in a wide array of biologically active molecules and are utilized as protecting groups in organic synthesis. atlanchimpharma.com The combination of the phenolic ester and the benzyl group within one molecule gives this compound a unique chemical character that is of interest in various research domains.

Academic Significance and Research Gaps Pertaining to this compound

The academic significance of this compound is primarily linked to its role as a derivative of 2-benzylphenol. 2-Benzylphenol itself is a compound of interest due to its applications as a starting material in the synthesis of other compounds, such as 6- and 8-benzyl derivatives of 2-(dialkylamino)chromones. sigmaaldrich.comscientificlabs.co.ukchemicalbook.com It has also been investigated for its potential in nuclear waste cleanup as an efficient and selective extractant for Cesium ions. researchgate.net

Research on this compound specifically is less extensive, highlighting a significant research gap. While it is known as a derivative of 2-benzylphenol, dedicated studies on its synthesis, properties, and potential applications are sparse. scientificlabs.co.ukchemicalbook.comsigmaaldrich.comchemicalbook.com Its parent compound, 2-benzylphenol, has been the subject of studies related to its synthesis via the alkylation of phenol with benzyl acetate and its formation from the rearrangement of benzyl aryl ethers. ccspublishing.org.cnsci-hub.seusda.gov Further investigation into the properties and reactivity of this compound could unveil novel applications, for instance, in the development of new phenolic-based antioxidants or as an intermediate in the synthesis of more complex molecules. researchgate.net The study of its metabolic pathways, similar to studies on benzyl acetate, could also provide valuable toxicological data. nih.gov

Historical Development of Synthetic Approaches to Substituted Phenols and their Acetates

The synthesis of phenols dates back to the 19th century, with initial extraction from coal tar. numberanalytics.com Early commercial production involved the sulfonation of benzene (B151609) followed by alkaline hydrolysis, a method plagued by low yields and byproducts. numberanalytics.com Over time, more sophisticated methods for synthesizing substituted phenols have emerged.

Historically, nucleophilic aromatic substitution and the hydrolysis of arenediazonium salts were common methods, though often limited by harsh conditions and substrate scope. tandfonline.com The Friedel-Crafts reaction has also been employed for creating alkyl-substituted phenols. tandfonline.com More recent advancements include transition metal-catalyzed C-H activation/oxidation, the use of boronic acids and silanes in oxidative protocols, and copper-catalyzed reactions of aryl halides. tandfonline.com The development of protocols for the ipso-hydroxylation of arylboronic acids has provided a mild and efficient route to a wide range of substituted phenols. researchgate.netorganic-chemistry.org Directed ortho-lithiation of O-aryl carbamates offers another pathway to specifically ortho-substituted phenols. cdnsciencepub.com

Structure

3D Structure

属性

CAS 编号 |

40232-99-3 |

|---|---|

分子式 |

C15H14O2 |

分子量 |

226.27 g/mol |

IUPAC 名称 |

(2-benzylphenyl) acetate |

InChI |

InChI=1S/C15H14O2/c1-12(16)17-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |

InChI 键 |

KQTWEZXWDSPUPD-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=CC=C1CC2=CC=CC=C2 |

规范 SMILES |

CC(=O)OC1=CC=CC=C1CC2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies for 2 Benzylphenol Acetate

Direct Esterification of 2-Benzylphenol (B1197477)

2-Benzylphenol acetate (B1210297) is synthesized from the starting reagent 2-benzylphenol. scientificlabs.co.uksigmaaldrich.comchemicalbook.combiocompare.comsigmaaldrich.com The direct esterification of 2-benzylphenol is a primary route to obtaining 2-benzylphenol acetate. This process typically involves the reaction of the hydroxyl group of 2-benzylphenol with an acetylating agent. evitachem.com

Catalytic Strategies in Esterification

The esterification of alcohols and phenols is often catalyzed by acids. Zeolites, such as H-ZSM-5 and HY, have been demonstrated as effective solid acid catalysts for the synthesis of various acetates. researchgate.net For instance, the esterification of benzyl (B1604629) alcohol with acetic acid to produce benzyl acetate has been successfully carried out using sulfated metal-incorporated MCM-48, a mesoporous silicate, as a stable and reusable heterogeneous catalyst. nih.gov This suggests that similar solid acid catalysts could be employed for the esterification of 2-benzylphenol. The use of phosphotungstic acid has also been noted as an efficient solid catalyst in related reactions. researchgate.net Furthermore, a direct esterification of alcohols can be achieved using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst via C(sp3)–H bond functionalization under mild conditions. rsc.org

Optimization of Reaction Conditions for Esterification

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of esterification reactions. Key parameters that are often manipulated include temperature, catalyst concentration, and the molar ratio of reactants. angolaonline.netrsc.org For the synthesis of benzyl acetate from benzyl alcohol and acetic acid, optimized conditions involved a 2:1 molar ratio of benzyl alcohol to acetic acid at a temperature of 60 °C in a solvent-free system, which resulted in a high selectivity of 98.9%. nih.gov The removal of water, a byproduct of esterification, can also drive the reaction towards the product side. rsc.org In some cases, the reaction can be conducted at elevated temperatures, for example, at 100 °C in toluene, without the need for water removal, particularly when using specific catalysts like 2,2'-biphenol-derived phosphoric acid. organic-chemistry.org

Precursor Synthesis: Derivatization of Phenolic Compounds to 2-Benzylphenol

The precursor, 2-benzylphenol, is synthesized through the alkylation of phenol (B47542). chemsrc.comchemicalbook.com This involves the introduction of a benzyl group onto the phenol ring.

Alkylation Reactions for Benzylphenol Formation

The benzylation of phenol can be achieved using various benzylating agents, including benzyl chloride and benzyl alcohol, often in the presence of an acid catalyst. google.comacademie-sciences.fr The reaction of phenol with benzyl alcohol over a niobium phosphate (B84403) (NbOPO4) catalyst has shown high conversion of the alcohol and good selectivity for the benzylation product. researchgate.net Another approach involves the rearrangement of benzyl phenyl ether, which can be catalyzed by polyphosphoric acid (PPA) to yield benzylphenols. ccspublishing.org.cn The reaction temperature and time can be adjusted to optimize the yield of the desired 2-benzylphenol isomer. For example, the rearrangement of benzyl phenyl ether can yield 60% 2-benzylphenol and 17% 4-benzylphenol (B16752). ccspublishing.org.cn

A variety of catalyst systems have been explored for the alkylation of phenols to produce benzylphenols. These include:

Lewis Acids: Traditional catalysts like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) have been used for the Friedel-Crafts alkylation of phenols with benzyl chloride or benzyl alcohol. google.comacs.org A mixture of ZnCl₂ and AlCl₃ supported on silica (B1680970) gel has been used for the alkylation of phenols with benzyl alcohol under microwave irradiation. sharif.edu

Solid Acid Catalysts: To overcome issues associated with homogeneous catalysts, solid acid catalysts are increasingly being used. These include zeolites, montmorillonite (B579905) (MMT) clay, and various metal oxides. google.comsci-hub.segoogle.com Niobium phosphate (NbOPO4) has been shown to be an effective catalyst for the reaction of phenol with benzyl alcohol. researchgate.netresearchgate.net Aluminum phenate has also been proposed as a catalyst for the ortho-alkylation of phenol. google.com

Metal Thiophenoxides: Aluminum salts of aromatic thiols, such as aluminum thiophenoxide, have been utilized as ortho-directing alkylation catalysts. google.com

Basic Metal Oxides: In the vapor phase, basic metal oxide catalysts can be used for the benzylation of phenols with benzyl alcohol at high temperatures (300°C to 600°C). google.com

The choice of catalyst can significantly influence the reaction's efficiency and the regioselectivity of the benzylation.

Controlling the position of benzylation on the phenol ring is a critical aspect of synthesizing 2-benzylphenol. The hydroxyl group of phenol is an ortho-, para-directing group. sci-hub.se

Several strategies are employed to favor the formation of the ortho-isomer (2-benzylphenol) over the para-isomer (4-benzylphenol):

Catalyst Selection: Certain catalysts inherently favor ortho-alkylation. For instance, aluminum phenate and aluminum thiophenoxide catalysts have been shown to selectively promote ortho-alkylation. google.comgoogle.com The use of a mixture of ZnCl₂ and AlCl₃ on silica gel also resulted in selective ortho-directed alkylation. sharif.edu Rhenium complexes like Re₂(CO)₁₀ have also been used for regioselective ortho- or para-alkylation of phenols. acs.org

Reaction Conditions: The reaction conditions, including temperature and solvent, can influence the ortho/para product ratio. For example, in the alkylation of phenol with benzyl alcohol in aqueous media, the ortho/para ratio can be influenced by the concentration of the acid catalyst. academie-sciences.fr

Steric Hindrance: The inherent steric hindrance at the ortho position can sometimes be overcome by the choice of catalyst and reaction conditions that favor a specific transition state leading to the ortho product.

Rearrangement Reactions Yielding Benzylphenols

The synthesis of benzylphenols, particularly the ortho-isomer 2-benzylphenol, is frequently accomplished through the rearrangement of benzyl phenyl ether. This transformation can be induced by various catalytic systems, including thermal, acid-catalyzed, and photochemical methods.

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.org A related process, the rearrangement of benzyl phenyl ethers, can be catalyzed by both Lewis and Brønsted acids to yield benzylphenols. The reaction proceeds via the formation of a benzyl cation intermediate which then undergoes electrophilic aromatic substitution on the phenol ring. organic-chemistry.org

The regioselectivity of this rearrangement, favoring either the ortho- (2-benzylphenol) or para- (4-benzylphenol) isomer, is highly dependent on reaction conditions such as temperature and the choice of catalyst and solvent. High temperatures generally favor the formation of the thermodynamically more stable ortho-product, which can form a bidentate complex with the catalyst. wikipedia.org In contrast, lower temperatures tend to yield the para-product. wikipedia.org

Several catalysts have been explored to optimize the selective synthesis of 2-benzylphenol.

Lewis Acids: Aluminum bromide in chlorobenzene (B131634) has been shown to convert benzyl phenyl ether into a mixture containing 55% o-benzylphenol. niscpr.res.in Other Lewis acids like titanium tetrachloride (TiCl₄) and boron trifluoride (BF₃) are also effective. organic-chemistry.orgsigmaaldrich.com The use of BF₃·Et₂O has been noted for its efficiency and selectivity in related rearrangements. nih.gov

Solid Acids: To overcome issues with corrosive and difficult-to-handle catalysts, solid acid catalysts have been developed. Montmorillonite K10 clay and other acidic cation-exchanged clays (B1170129) have demonstrated remarkable regioselectivity, yielding o-benzylphenol as the exclusive product under specific conditions. niscpr.res.in Phosphotungstic acid has also been reported as an efficient solid catalyst for this intramolecular rearrangement. smmu.edu.cn

Photochemical Rearrangement: The photo-Fries rearrangement offers an alternative, non-catalytic pathway. Irradiation of benzyl phenyl ether with UV light can induce a homolytic cleavage of the ether bond, leading to the formation of a benzyl radical and a phenoxy radical. These radicals, confined within a solvent cage, can then recombine to form ortho- and para-benzylphenol. niscpr.res.in

The table below summarizes the outcomes of various rearrangement methods for producing benzylphenols from benzyl phenyl ether.

| Catalyst/Method | Conditions | Major Product(s) | Notes |

| Aluminum Bromide | Chlorobenzene solution | 2-Benzylphenol (55%), Phenol (40%) | Also produces dichlorodiphenylmethane. niscpr.res.in |

| Heating | 250°C | Mixture of o- and p-benzylphenols | A simple thermal rearrangement. niscpr.res.in |

| Montmorillonite K10 Clay | Water-bath, 3-12 hr | o-Benzylphenol (exclusive product) | Offers high regioselectivity. niscpr.res.in |

| Trifluoroacetic Acid (TFA) | Refluxing chloroform, 96 h | 2-Benzylphenol (85%), 4-Benzylphenol (5%) | Reaction time influences product ratio. thieme-connect.com |

| Photo-rearrangement | UV light | Mixture of o- and p-benzylphenols | Involves a radical mechanism. niscpr.res.in |

Biosynthetic Considerations for Related Compounds (e.g., Benzyl Acetate)

While direct biosynthetic pathways for this compound are not extensively documented, significant research into the biosynthesis of the related and commercially important fragrance compound, benzyl acetate, provides valuable insights into relevant enzymatic processes and microbial engineering strategies.

Enzymatic Pathways and Biocatalysis

The key enzymatic reaction in the biological formation of benzyl acetate is the esterification of benzyl alcohol with an acetyl donor, typically acetyl-coenzyme A (acetyl-CoA). This reaction is catalyzed by a class of enzymes known as acyltransferases.

Specifically, acetyl-CoA:benzyl alcohol acetyltransferase (BEAT) has been identified as the crucial enzyme in this process in various plants, such as Clarkia breweri. frontiersin.orgnih.govnih.gov BEAT facilitates the transfer of the acetyl group from acetyl-CoA to benzyl alcohol, forming benzyl acetate. frontiersin.orgresearchgate.net The metabolic pathway generally involves the reduction of benzaldehyde (B42025) to benzyl alcohol, which then serves as the substrate for BEAT. researchgate.net

Enzymatic synthesis can also be performed in vitro using immobilized lipases as biocatalysts. For instance, lipases like Novozym 435 have been successfully used to catalyze the transesterification between benzyl alcohol and an acyl donor like vinyl acetate to produce benzyl acetate with high yields. researchgate.net

Microbial Production Systems

Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising and sustainable alternative to chemical synthesis for producing benzyl acetate. cnif.cnnih.govnih.gov This involves creating a de novo synthesis pathway within the bacterium.

Two primary biosynthetic routes have been constructed in E. coli for this purpose: nih.gov

Carboxylic Acid Reductase Pathway: This route extends the engineered benzoic acid pathway. Benzoic acid is reduced to benzyl alcohol through the action of a carboxylic acid reductase (CAR) and endogenous alcohol dehydrogenases. The resulting benzyl alcohol is then condensed with acetyl-CoA by an alcohol acetyltransferase (like ATF1 from yeast) to yield benzyl acetate. nih.gov

Benzaldehyde Synthase Pathway: This pathway utilizes a plant-derived CoA-dependent β-oxidation route. This avoids the use of CAR and instead involves intermediates like benzoyl-CoA, which is then converted to benzyl alcohol and subsequently to benzyl acetate. nih.gov

Through strategies such as screening for optimal enzymes, increasing the intracellular pool of acetyl-CoA, and optimizing fermentation conditions (e.g., two-phase extractive fermentation), researchers have significantly enhanced production titers. cnif.cnnih.gov Engineered E. coli strains have achieved benzyl acetate production levels as high as 3.0 ± 0.2 g/L in 48 hours from glucose. nih.govnih.gov

The table below highlights key achievements in the microbial production of benzyl acetate.

| Strain/System | Pathway Highlights | Production Titer | Reference |

| Engineered E. coli (BZ05) | Co-expression of nine functional enzymes, optimization of acyltransferase and culture conditions. | 592.22 ± 36.95 mg/L | cnif.cn |

| Engineered E. coli | CoA-dependent β-oxidation pathway, overexpression of phosphotransacetylase, two-phase extractive fermentation. | 3.0 ± 0.2 g/L | nih.gov |

Synthesis of Advanced Derivatives from this compound as an Intermediate

2-Benzylphenol and its derivatives, such as the acetate, serve as valuable starting materials for synthesizing more complex, functional molecules. A notable example is their use in the creation of precursors for phthalocyanines.

Phthalocyanine Precursors

Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as dyes, pigments, and in photodynamic therapy. lew.ro Their properties can be fine-tuned by attaching various substituents to their periphery. The synthesis of substituted phthalocyanines often begins with the preparation of a substituted phthalonitrile (B49051) (a benzene (B151609) ring with two adjacent nitrile groups). psu.edu

The 2-benzylphenoxy group can be introduced as a substituent. The key precursor, 4-(2-benzylphenoxy)benzene-1,2-dicarbonitrile , is synthesized via a nucleophilic aromatic substitution reaction. lew.ro In this process, 2-benzylphenol is reacted with 4-nitrophthalonitrile (B195368) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). lew.ro

The resulting 4-(2-benzylphenoxy)phthalonitrile can then undergo a cyclotetramerization reaction, typically in a high-boiling solvent like n-pentanol with a catalytic amount of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form the metal-free phthalocyanine. lew.ro Alternatively, the addition of a metal salt (e.g., CoCl₂, CuCl₂, Zn(CH₃COO)₂) to the reaction mixture yields the corresponding metallophthalocyanine. lew.ro This demonstrates a direct synthetic route from a 2-benzylphenol derivative to a complex, functional macrocycle.

Mechanistic Investigations of Reactions Involving 2 Benzylphenol Acetate and Its Precursors

Reaction Mechanism Elucidation in 2-Benzylphenol (B1197477) Acetate (B1210297) Synthesis

The synthesis of 2-benzylphenol acetate is a two-stage process: the formation of the 2-benzylphenol precursor followed by its acetylation. Both stages involve distinct intermediates, transition states, and catalytic cycles that determine the reaction's efficiency and selectivity.

Precursor Synthesis: Alkylation of Phenol (B47542)

The synthesis of 2-benzylphenol is commonly achieved by the alkylation of phenol with benzyl (B1604629) acetate. The central feature of this reaction is the formation of a benzyl carbocation as a key reaction intermediate. sci-hub.se This electrophilic intermediate is generated when a catalyst assists in the cleavage of the bond between the benzyl group and the acetate leaving group. sci-hub.se

Once formed, the benzyl carbocation attacks the electron-rich phenol ring. Because the phenolic hydroxyl group is an ortho-, para-directing group, the attack preferentially occurs at the carbon atoms ortho and para to the hydroxyl group, leading to the formation of 2-benzylphenol and 4-benzylphenol (B16752), respectively. sci-hub.se The transition state for this step involves the interaction of the carbocation with the π-electron system of the phenol ring, leading to a sigma complex (also known as an arenium ion). This intermediate is a resonance-stabilized carbocation that subsequently loses a proton to restore aromaticity and yield the final product. researchgate.net

Esterification: Acetylation of 2-Benzylphenol

2-Benzylphenol serves as the direct starting reagent for the synthesis of this compound through esterification. scientificlabs.co.uksigmaaldrich.combiocompare.com This reaction, often an acid-catalyzed process (Fischer esterification), proceeds through a well-defined set of intermediates. The mechanism is initiated by the protonation of the carbonyl oxygen of the acetylating agent (e.g., acetic acid), which enhances the electrophilicity of the carbonyl carbon. chemistrylearner.comsparkl.me

The hydroxyl group of 2-benzylphenol then acts as a nucleophile, attacking the activated carbonyl carbon. chemistrylearner.com This nucleophilic addition leads to the formation of a high-energy tetrahedral intermediate . chemistrylearner.com This intermediate is unstable and lies at a local energy minimum between two transition states. chemistrylearner.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation regenerates the acid catalyst and yields the final product, this compound. sparkl.me

Catalysis in Precursor Synthesis

Various catalysts are employed to promote the alkylation of phenol, each with a specific mechanism of action. Lewis acids and solid acid catalysts are particularly common.

Lewis Acid Catalysts: Conventional Lewis acids like zinc chloride (ZnCl₂) and aluminum-based clays (B1170129) such as montmorillonite (B579905) (MMT) are effective. sci-hub.se In the case of MMT, the Lewis acidic sites, such as Al³⁺ ions, interact with the oxygen of the leaving group in benzyl acetate. This interaction polarizes the C-O bond, facilitating its cleavage and promoting the formation of the crucial benzyl carbocation intermediate. sci-hub.se

Protonic Acid Catalysts: Brønsted acids, including solid acids like Amberlyst-15 and zeolites of the faujasite type, can also catalyze the reaction. sci-hub.segoogle.com These catalysts provide a proton to the benzylating agent (like benzyl alcohol), leading to a protonated species that can easily lose a water molecule to form the benzyl carbocation. researchgate.net Zeolites offer high selectivity for the desired 2-benzylphenol product due to shape-selective constraints within their porous structure. google.com

| Catalyst | Reaction Temperature (°C) | Phenol Conversion (%) | Alkylation Product Yield (%) |

|---|---|---|---|

| ZnCl₂ | 140 | 66.34 | 38.06 |

| Montmorillonite (MMT) | 140 | Not specified | ~70 |

| Amberlyst-15 | 140 | Not specified | Lower than MMT |

Catalysis in Esterification

The acetylation of 2-benzylphenol is typically catalyzed by strong mineral acids or heteropoly acids.

Mineral Acids: Sulfuric acid (H₂SO₄) is a common homogeneous catalyst. It acts by protonating the carbonyl oxygen of acetic acid, thereby activating it for nucleophilic attack by the hydroxyl group of 2-benzylphenol. sparkl.me

Heteropoly Acids: Catalysts like H₁₄[NaP₅W₃₀O₁₁₀] have been shown to be highly effective for the acetylation of phenols with acetic anhydride (B1165640) at room temperature. researchgate.net These catalysts function as highly active Brønsted acids, facilitating the reaction under milder conditions than traditional mineral acids.

Degradation and Transformation Pathways of this compound

The stability of this compound is finite, and it can undergo degradation through several pathways, most notably hydrolysis and thermolysis. These transformations involve the cleavage of the ester linkage.

The ester bond in this compound is susceptible to cleavage under various conditions, including the presence of water (hydrolysis), high temperatures (thermolysis), and specific chemical reagents.

Hydrolysis:

The hydrolysis of aryl acetates is a well-studied degradation pathway. For this compound, this would involve the cleavage of the ester bond to yield 2-benzylphenol and acetic acid. This reaction is the reverse of its synthesis and can be catalyzed by both acids and bases. libretexts.org Studies on analogous aryl acetates show that the mechanism of acetate-catalyzed hydrolysis depends on the stability of the leaving phenoxide group. rsc.org The hydrolysis of benzyl acetate, a structurally related ester, is an equilibrium reaction that can be effectively catalyzed by solid acid catalysts. google.com A recent study on hydrolysis-reversible acylation designed a molecule with a benzyl acetate group that could be cleaved by esterases, which initiated a 1,6-elimination reaction of the resulting benzyl phenol intermediate. biorxiv.org This suggests a potential enzymatic or biomimetic degradation pathway for this compound under specific pH and biological conditions.

Chemical Cleavage:

The ester group can be intentionally cleaved under mild, neutral conditions. A variety of aryl acetates are readily cleaved to their corresponding phenols by treatment with sodium perborate (B1237305) in methanol (B129727) at room temperature. researchgate.net This method demonstrates the selective chemical instability of the aryl acetate functional group compared to alkyl acetates, which remain unaffected under these conditions. researchgate.net

Thermal Degradation:

At elevated temperatures, carboxylic acid esters can undergo thermolysis. A study on the pyrolysis of phenyl phenylacetate (B1230308) (a structural isomer of this compound) at its reflux temperature (around 320°C) revealed a free-radical mechanism. cdnsciencepub.com The initial step is the homolytic cleavage of the acyl-oxygen (CO-O) bond, forming phenoxyl and benzylacetyl radicals. The benzylacetyl radicals can decarbonylate to give benzyl radicals. These reactive radical intermediates then combine to form a variety of products, including phenol, toluene, bibenzyl, and o- and p-benzylphenol. cdnsciencepub.com This suggests that under high-temperature stress, this compound would likely decompose through a similar free-radical pathway, leading to a complex mixture of degradation products.

| Pathway | Conditions | Key Reactants/Catalysts | Primary Products | Reference |

|---|---|---|---|---|

| Hydrolysis | Aqueous solution, 25°C | Acetate ions | Phenol, Acetic Anhydride (intermediate) | rsc.org |

| Chemical Cleavage | Methanol, 25°C | Sodium Perborate | Phenol | researchgate.net |

| Thermolysis | ~320°C (Reflux) | Heat | Phenol, Benzylphenol, Toluene, Bibenzyl | cdnsciencepub.com |

| Catalytic Hydrolysis | 80°C | Solid Acid Catalyst | Benzyl Alcohol, Acetic Acid | google.com |

Computational Chemistry Approaches in 2 Benzylphenol Acetate Research

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are foundational techniques in computational chemistry. They are used to determine the optimal geometries of molecules and to understand the distribution and energy of their electrons. These calculations are typically based on quantum mechanics, with Density Functional Theory (DFT) being a commonly employed method for its balance of accuracy and computational cost.

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the most stable arrangements of atoms, known as conformers. For 2-benzylphenol (B1197477) acetate (B1210297), significant conformational freedom exists due to the rotation around the single bonds connecting the two aromatic rings and the acetate group.

Research on the parent compound, 2-benzylphenol, has shown that it preferentially adopts a cis orientation, where the hydroxyl group is oriented toward the benzyl (B1604629) moiety. cdnsciencepub.comresearchgate.net This preference is influenced by intramolecular hydrogen bonding. In the case of 2-benzylphenol acetate, the replacement of the hydroxyl proton with an acetyl group introduces new rotational possibilities and steric interactions.

Computational conformational analysis of this compound would involve systematically rotating the key bonds and calculating the energy of each resulting structure. The goal is to locate the global energy minimum, representing the most populated conformation, as well as other low-energy conformers.

Table 1: Key Rotational Bonds for Conformational Analysis of this compound

| Bond Description | Atoms Involved | Significance |

| Phenyl-Methylene Bond | C(phenyl)-CH₂ | Determines the orientation of the benzyl group relative to the phenol-derived ring. |

| Methylene-Benzyl Bond | CH₂-C(benzyl) | Influences the overall shape and steric profile. |

| Oxygen-Carbonyl Bond | O-C(=O) | Rotation around this bond affects the position of the acetyl group. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This is the outermost orbital containing electrons. Molecules react as nucleophiles or bases by donating electrons from their HOMO. youtube.com

LUMO: This is the lowest energy orbital that is empty of electrons. Molecules react as electrophiles by accepting electrons into their LUMO. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comnih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl ring system, while the LUMO is likely to be centered on the electron-withdrawing acetyl group and the benzyl ring.

Table 2: Conceptual Frontier Orbital Properties of this compound

| Orbital | Predicted Location of Electron Density | Associated Reactivity |

| HOMO | Phenol-derived aromatic ring | Nucleophilic / Electron-donating sites |

| LUMO | Acetyl group (C=O), Benzyl ring | Electrophilic / Electron-accepting sites |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability nih.gov |

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. libretexts.org It is mapped onto the electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue signifies regions of positive potential (electron-poor), with other colors representing intermediate values. nih.govlibretexts.org

MEP analysis is invaluable for predicting how a molecule will interact with other molecules, such as substrates, catalysts, or biological receptors. ias.ac.innih.gov It highlights the sites susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP surface would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen of the acetate group, indicating a site prone to interaction with electrophiles or hydrogen bond donors. nih.gov

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the aromatic rings.

Neutral Potential (Green): Spread across the carbon framework of the aromatic rings.

Table 3: Predicted Molecular Electrostatic Potential Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |

| Carbonyl Oxygen (C=O) | Strongly Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor |

| Aromatic Rings | Neutral to Slightly Negative (Green/Yellow) | Site for π-π stacking interactions |

| Aromatic and Methylene Hydrogens | Positive (Blue) | Sites for interaction with nucleophiles |

Molecular Dynamics Simulations

While molecular modeling focuses on static structures, Molecular Dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic behavior of a molecule, such as its vibrations, rotations, and conformational changes. researchgate.net

MD simulations of this compound could be employed to:

Explore Conformational Landscapes: Observe how the molecule transitions between different stable conformations in solution.

Analyze Solvent Interactions: Study how the molecule orients itself and interacts with various solvent molecules.

Simulate Complex Formation: Model the binding of this compound to a larger molecule, such as an enzyme, to assess the stability and flexibility of the resulting complex. nih.gov Research on related phenolic compounds has utilized MD simulations to confirm the stability of ligand-protein complexes over time. nih.gov

Theoretical Studies of Catalytic Processes (e.g., electric field effects)

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including those that are catalyzed. Theoretical studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of how a catalyst influences a reaction. nih.govacs.org

A modern area of theoretical research is the investigation of external electric fields as a means of catalysis. anu.edu.au It is known that electric fields can profoundly affect chemical reactivity, and computational studies allow researchers to explore these effects systematically. anu.edu.au An appropriately oriented electric field can stabilize the transition state of a reaction, thereby lowering the activation energy and increasing the reaction rate, acting as an "orthogonal catalyst." anu.edu.au

For this compound, a potential reaction for theoretical study is its hydrolysis back to 2-benzylphenol and acetic acid. A computational study could model this reaction in the presence of an external electric field to determine if the field can catalyze the cleavage of the ester bond. Such studies are at the forefront of designing new catalytic strategies. anu.edu.au

Advanced Analytical Methodologies for 2 Benzylphenol Acetate Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For 2-Benzylphenol (B1197477) acetate (B1210297), several chromatographic techniques are routinely utilized.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the context of 2-Benzylphenol acetate, GC is often used to determine the purity of the compound. sigmaaldrich.comsigmaaldrich.com For instance, a purity of ≥98.0% for 2-Benzylphenol, the precursor to this compound, is typically confirmed by GC analysis. sigmaaldrich.comsigmaaldrich.com

When coupled with Mass Spectrometry (MS), GC-MS becomes an even more formidable tool, providing not only separation but also identification of the components. The mass spectrometer fragments the eluted compounds and analyzes the resulting ions, generating a unique mass spectrum that serves as a molecular fingerprint. This technique has been instrumental in identifying various aromatic compounds, including benzylphenols, in complex mixtures. acs.org For example, 2-benzylphenol and 4-benzylphenol (B16752) have been successfully separated and identified in samples using two-dimensional GC-MS. acs.org

A study on the determination of phenol (B47542) components in building materials utilized gas chromatography with a weakly polarized fused-silica-capillary column (SE-54) for the quantification of 2-benzylphenol, among other phenolic compounds. researchgate.net This highlights the versatility of GC in analyzing 2-benzylphenol and by extension, its derivatives like the acetate form, in diverse matrices.

Table 1: GC and GC-MS Applications in the Analysis of 2-Benzylphenol and Related Compounds

| Technique | Application | Key Findings | Reference(s) |

|---|---|---|---|

| GC | Purity assessment of 2-Benzylphenol | Confirmed purity of ≥98.0%. | sigmaaldrich.comsigmaaldrich.com |

| GC-MS | Identification of aromatic compounds | Successful separation and identification of 2-benzylphenol and 4-benzylphenol. | acs.org |

| GC | Quantification in building materials | Developed a method for quantifying 2-benzylphenol in drilling extracts, mortar, and wood. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is another crucial separation technique, particularly well-suited for compounds that are not sufficiently volatile for GC analysis. google.com HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. amazonaws.com

Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode used for the analysis of compounds like benzyl (B1604629) acetate. sielc.com A typical mobile phase for analyzing benzyl acetate consists of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com This methodology can be scaled for preparative separation to isolate impurities. sielc.com While specific HPLC methods for this compound are not extensively detailed in the provided results, the techniques applied to similar compounds like benzyl acetate are directly transferable.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used for monitoring reaction progress, identifying compounds, and determining their purity. amazonaws.comlibretexts.org It operates on the same principles as column chromatography, involving a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a flat, inert substrate) and a mobile phase (a solvent or solvent mixture). amazonaws.com

In the synthesis and analysis of related compounds, TLC is frequently employed. For instance, during the synthesis of 2-benzyl N-substituted anilines, TLC analysis was used to monitor the reaction's progress. beilstein-journals.org Similarly, in the synthesis of 2-benzylphenol, TLC was used to track the reaction, and column chromatography with a silica gel stationary phase was used for purification. rsc.org A common solvent system for the TLC of such compounds is a mixture of hexane (B92381) and ethyl acetate. oup.com The separation is based on the compound's affinity for the stationary phase versus the mobile phase, which is quantified by the retention factor (Rf value). amazonaws.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like this compound. These methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of a related compound, 2-benzyl-N-(1-phenylethyl)aniline, distinct signals were observed for the aromatic protons, the benzylic protons, and the methyl protons, with their chemical shifts and splitting patterns providing crucial structural information. beilstein-journals.org For 2-benzyl-4-methoxyphenol (B8781901), the ¹H NMR spectrum showed characteristic signals for the aromatic protons, the benzylic protons, and the methoxy (B1213986) protons. ccspublishing.org.cn

¹³C NMR Spectroscopy : This technique provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of 2-benzyl-N-(1-phenylethyl)aniline showed distinct signals for all 21 carbon atoms, confirming the structure of the molecule. beilstein-journals.org Similarly, the ¹³C NMR spectrum of 2-benzyl-4-methoxyphenol displayed signals corresponding to the aromatic carbons, the benzylic carbon, and the methoxy carbon. ccspublishing.org.cn

Table 2: Representative NMR Data for Compounds Related to this compound

| Compound | Nucleus | Key Chemical Shifts (δ, ppm) | Reference(s) |

|---|---|---|---|

| 2-Benzyl-N-(1-phenylethyl)aniline | ¹H | Aromatic protons (6.28-7.25), Benzylic CH₂ (3.87), Methine CH (4.31), Methyl CH₃ (1.20) | beilstein-journals.org |

| 2-Benzyl-N-(1-phenylethyl)aniline | ¹³C | Aromatic carbons (112.0-145.3), Benzylic CH₂ (38.8), Methine CH (53.2), Methyl CH₃ (25.1) | beilstein-journals.org |

| 2-Benzyl-4-methoxyphenol | ¹H | Aromatic protons, Benzylic CH₂ (s), Methoxy CH₃ (s) | ccspublishing.org.cn |

| 2-Benzyl-4-methoxyphenol | ¹³C | Aromatic carbons, Benzylic CH₂, Methoxy CH₃ | ccspublishing.org.cn |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

In the IR spectrum of a related compound, 2-benzyl-N-(1-phenylethyl)aniline, characteristic absorption bands were observed at 1601 cm⁻¹ and 1513 cm⁻¹, corresponding to the C=C stretching vibrations of the aromatic rings. beilstein-journals.org For 2'-benzyloxyacetophenone, another related compound, the IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database, which can be used for structural comparison. nist.gov The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl group (C=O) of the acetate ester, typically in the region of 1735-1750 cm⁻¹, in addition to the characteristic bands for the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. In mass spectrometry, the compound is ionized and then fragmented; the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides a distinct fingerprint.

For this compound, the fragmentation pattern is influenced by its ester and aromatic functionalities. Upon ionization, particularly using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. Collisional activation of this ion typically induces fragmentation. Key fragmentation pathways for benzyl esters include the cleavage of the C-O bond of the ester group. nih.gov

A primary fragmentation pathway involves the loss of the acetate group as acetic acid (CH₃COOH, mass of 60 Da) or as a ketene (B1206846) molecule (CH₂=C=O, mass of 42 Da) along with the phenolic oxygen. Another significant fragmentation pathway for benzyl esters is the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91. nih.govresearchgate.net The presence of an electron-withdrawing group on the ester can influence the prevalence of these pathways. nih.govoup.com

The fragmentation of a closely related compound, 2-benzyl-4-acetoxyphenol, shows a molecular ion peak [M+Na]⁺ and reveals characteristic losses associated with the acetate and benzyl groups. ccspublishing.org.cn For this compound, the mass spectrum would be expected to show a prominent molecular ion peak due to the stability of the aromatic rings.

Key Fragmentation Data for Related Compounds:

| Compound/Fragment | m/z Value | Significance |

| Benzyl Cation | 91 | Characteristic fragment for benzyl-containing compounds. nih.gov |

| Protonated 2-benzyl-4-methoxyphenol | 214/215 | Molecular ion peaks for a similar structure. nih.gov |

| 2-benzyl-4-acetoxyphenol [M+Na]⁺ | 265 | Molecular ion peak for a related acetoxy phenol. ccspublishing.org.cn |

| Phenyl Cation | 77 | Common fragment from the benzene (B151609) ring. |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. For this compound, the absorption spectrum is primarily determined by the electronic transitions within its aromatic rings (the phenyl and benzyl groups).

The parent compound, benzyl acetate, exhibits multiple absorption maxima in the UV range, typically around 248 nm, 252 nm, 258 nm, 264 nm, and 269 nm when measured in methanol (B129727). nih.gov These absorptions are characteristic of the π → π* transitions within the benzene ring. The spectrum of benzyl acetate shows no significant absorption above 290 nm. echemi.com

The introduction of the benzyl group to the phenol ring at the ortho position, as in 2-benzylphenol, results in a complex UV spectrum. Studies on 2-benzylphenol and its derivatives show strong absorption bands in the UV region, which are influenced by the solvent and substitution on the rings. osti.govresearchgate.net The combination of the two chromophores in this compound would lead to a composite spectrum reflecting both moieties. It is expected to exhibit strong absorption bands in the 250-280 nm region, characteristic of substituted benzene rings.

UV-Visible Absorption Maxima for Related Compounds:

| Compound | Wavelength (λmax) | Solvent |

| Benzyl Acetate | 258 nm, 264 nm, 269 nm | Methanol nih.gov |

| Benzyl Acetate | ~260 nm | Cyclohexane core.ac.uk |

| 2-Benzylphenol derivatives | ~210 nm | Not Specified researchgate.net |

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV)

Cyclic voltammetry (CV) is an electroanalytical technique used to probe the redox processes of a species. jh.edumtxlabsglobal.com In a typical CV experiment, the potential is swept linearly to a set value and then reversed. For phenolic compounds, CV typically reveals an irreversible oxidation peak corresponding to the oxidation of the hydroxyl group to a phenoxy radical. rsc.org This radical can then undergo further reactions, such as polymerization, which can lead to the fouling of the electrode surface. rsc.org

Studies on 2-benzylphenol show that it undergoes electrochemical oxidation. doi.orgrsc.org The oxidation potential and current are dependent on experimental conditions such as pH, scan rate, and the working electrode material. The presence of the acetate group in this compound would likely shift the oxidation potential to more positive values compared to 2-benzylphenol, due to the electron-withdrawing nature of the acetyl group, making the phenolic proton harder to remove. The voltammogram would display an anodic (oxidation) peak on the forward scan, with the corresponding cathodic (reduction) peak often being absent or significantly diminished, indicating an irreversible or quasi-reversible process.

Typical CV Parameters for Phenolic Compounds:

| Parameter | Description | Typical Observation for Phenols |

| Epa (Anodic Peak Potential) | Potential at which the maximum oxidation current is observed. | Varies with structure and pH; for phenol, it is pH-dependent. rsc.org |

| Ipa (Anodic Peak Current) | Maximum current measured during the oxidation scan. | Proportional to the concentration of the analyte. |

| Epc (Cathodic Peak Potential) | Potential at which the maximum reduction current is observed. | Often absent or shifted for irreversible systems. |

| Ipc (Cathodic Peak Current) | Maximum current measured during the reduction scan. | Dependent on the stability of the oxidized species. |

Square Wave Voltammetry (SWV)

Square wave voltammetry (SWV) is a large-amplitude differential voltammetric technique that offers higher sensitivity and better resolution than cyclic voltammetry, making it well-suited for quantitative analysis. researchgate.netresearchgate.net The waveform consists of a square wave superimposed on a staircase potential ramp. Current is sampled at the end of both the forward and reverse pulses, and the difference is plotted against the base potential.

This technique is effective for the analysis of phenolic compounds, often providing lower detection limits and mitigating issues with electrode fouling compared to CV. rsc.orgrsc.orgnih.gov For this compound, SWV would be expected to show a well-defined oxidation peak. The peak potential would be related to its oxidation potential, and the peak height would be proportional to its concentration. The enhanced speed and sensitivity of SWV make it a preferred method for the quantitative determination of phenolic species in various samples. researchgate.net

SWV Parameters for Analysis of Phenolic Compounds:

| Parameter | Description |

| Frequency | Determines the effective scan rate. |

| Pulse Height/Amplitude | The height of the square wave potential pulse. |

| Step Potential | The increment of the underlying staircase waveform. |

Future Research Directions and Emerging Paradigms in 2 Benzylphenol Acetate Studies

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of 2-benzylphenol (B1197477) acetate (B1210297) typically involves the esterification of 2-benzylphenol with an acetylating agent. Future research is increasingly focused on developing more environmentally benign and efficient synthetic methodologies.

Enzymatic and Biocatalytic Approaches: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Research into the enzymatic synthesis of esters, such as the use of immobilized acyltransferases for the production of 2-phenethyl acetate, provides a strong precedent for developing similar biocatalytic routes for 2-benzylphenol acetate. rsc.org Lipases, particularly from Candida antarctica (CALB), have also been successfully employed in the synthesis of benzyl (B1604629) acetate, demonstrating their potential for producing flavor and fragrance compounds through green chemistry. preprints.orgmdpi.com The immobilization of these enzymes on supports like chitosan-polyphosphate beads can enhance their stability and reusability, making the process more economically viable. preprints.org

Green Catalysts: The exploration of solid acid catalysts and ionic liquids presents another promising avenue for sustainable synthesis. Studies on the synthesis of benzyl acetate have shown the effectiveness of various ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) hydrogen sulfate, which can be recycled with minimal loss of activity. nih.govsioc-journal.cnresearchgate.net Montmorillonite (B579905) (MMT) clay, a natural and inexpensive solid acid catalyst, has been effectively used in the alkylation of phenol (B47542) with benzyl acetate to produce benzylphenols, the precursors to this compound. sci-hub.se Further investigation into the direct, one-pot synthesis of this compound using these green catalysts could significantly reduce the environmental impact of its production.

In-depth Elucidation of Specific Biological Mechanisms

While the biological activities of many phenolic compounds are well-documented, the specific molecular mechanisms of this compound remain largely unexplored. Future research should aim to move beyond preliminary screenings to a more profound understanding of its interactions with biological systems.

Antimicrobial Mechanisms: Phenolic compounds and their derivatives have shown activity against both planktonic bacteria and biofilms. frontiersin.orgresearchgate.net For instance, derivatives of 2-benzylphenol have been investigated for their antimicrobial properties. reading.ac.uk The mechanism of action for similar compounds often involves the disruption of the cell membrane, leading to increased permeability and leakage of cellular contents. researchgate.net Future studies on this compound should investigate its specific effects on bacterial cell membranes, potential for enzyme inhibition, and its ability to interfere with quorum sensing pathways, which are crucial for biofilm formation.

Enzyme Inhibition and Receptor Binding: The structural similarity of this compound to other biologically active molecules suggests its potential to interact with specific enzymes or receptors. For example, 2-benzylphenol itself is a known starting material in the synthesis of Grp94-selective inhibitors, highlighting the potential of the benzylphenol scaffold to bind to ATP-binding sites of heat shock proteins. nih.gov Furthermore, the binding of ligands to receptors like the histamine (B1213489) H1 receptor has been explored with related structures. acs.orgnih.govacs.org Research employing techniques such as fluorescence polarization assays and radioligand binding assays could reveal specific protein targets of this compound, paving the way for its development in therapeutic areas.

Prodrug Potential: The acetate group in this compound could potentially serve as a pro-moiety, which is cleaved in vivo by esterases to release the active 2-benzylphenol. This prodrug strategy can be used to improve the pharmacokinetic properties of a parent drug. reading.ac.uknih.gov Patents have described the use of substituted benzyl groups in nucleoside phosphate (B84403) prodrugs to achieve liver-specific targeting. google.com Investigating the metabolic fate of this compound, including its hydrolysis by esterases and subsequent metabolism of 2-benzylphenol, is a critical area for future research.

Synergistic Integration of Computational and Experimental Methodologies

The convergence of computational modeling and experimental validation offers a powerful paradigm for accelerating research and gaining deeper insights into the properties and activities of this compound.

Molecular Docking and QSAR Studies: Computational tools like molecular docking can predict the binding affinity and orientation of this compound within the active sites of enzymes or receptors. nih.gov Such studies, as demonstrated with related phenolic compounds against targets like SARS-CoV-2 proteins, can guide the design of more potent and selective analogs. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of this compound derivatives with their biological activities, providing a predictive tool for designing new compounds with enhanced properties. ivl.se The synergy between these in silico methods and experimental testing is crucial for efficient drug discovery and development. rsc.orgcranfield.ac.uk

Spectroscopic and Mechanistic Elucidation: The combination of experimental spectroscopic techniques (e.g., NMR, IR) with computational chemistry can provide detailed information about the structure, conformation, and electronic properties of this compound. For instance, computational studies can help in the interpretation of complex spectra and in proposing reaction mechanisms, which can then be verified experimentally. This integrated approach has been successfully used to study complex reaction networks and to understand non-covalent interactions like aromatic stacking. rsc.orgualberta.ca

Predictive Metabolism and Toxicology: Computational tools can be employed to predict the metabolic pathways of this compound and the potential toxicity of its metabolites. This can help in the early identification of any potential safety concerns and guide further experimental toxicological studies. nih.gov

Exploration of Novel Application Domains for this compound

Beyond its current and historical uses, future research should explore the potential of this compound in new and emerging fields.

Agrochemical Formulations: Benzyl acetate is already used as a solvent in agrochemical formulations due to its low volatility, low odor, and ability to be emulsified with active ingredients. google.com Given these properties, this compound could be investigated as a co-solvent or as a component in novel agrochemical delivery systems.

Advanced Materials and High-Density Fuels: The benzylphenol scaffold is a precursor for high-density fuels. researchgate.net Research has shown that alkylation of phenol with benzyl acetate can produce benzylphenols, which can then be converted to high-density jet fuel components. sci-hub.seresearchgate.net The properties of this compound itself could be explored for applications in materials science, potentially as a plasticizer or as a monomer for specialty polymers.

Fragrance and Flavoring Industry: Benzyl acetate is a well-known fragrance and flavoring agent. nih.govresearchgate.net The sensory properties of this compound have not been extensively reported. Investigating its odor profile could open up new possibilities for its use in the fragrance industry.

Functional RNA Modulation: A novel area of research involves the use of acylation to control the function of RNA. biorxiv.org The reversible acylation of the 2'-OH group of RNA can modulate its activity. While this research is in its early stages, the use of acetate-containing molecules like this compound in such applications could be a long-term research goal, potentially leading to new therapeutic strategies.

常见问题

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 2-Benzylphenol acetate, and how is reaction progress monitored?

- Methodological Answer : The synthesis typically involves two steps: (1) Preparation of 2-benzylphenol via Friedel-Crafts alkylation of phenol with benzyl alcohol using activated alumina as a catalyst (yield ~70%) , followed by (2) esterification with acetic anhydride under acid catalysis (e.g., H₂SO₄). Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the consumption of starting materials and formation of the ester product.

| Synthesis Step | Key Parameters | Monitoring Tools |

|---|---|---|

| 2-Benzylphenol synthesis | Catalyst: Al₂O₃, 120°C, 6 hours | TLC (hexane:ethyl acetate) |

| Esterification | Acetic anhydride, H₂SO₄, reflux 2 hours | GC-MS retention time |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms ester C=O stretch (~1740 cm⁻¹) and phenolic O-H absence.

- ¹H/¹³C NMR : Assign peaks for benzyl (δ 3.8–4.2 ppm, CH₂), acetate (δ 2.1 ppm, CH₃), and aromatic protons. Compare with computational predictions (e.g., ACD/Labs NMR simulator).

- Mass Spectrometry : Molecular ion peak (MW 242.3 g/mol) and fragmentation patterns validate structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline. Consult a physician and provide the safety data sheet .

Advanced Research Questions

Q. How can design of experiments (DOE) optimize the synthesis yield of this compound?

- Methodological Answer : Use a factorial design to test variables:

-

Factors : Catalyst loading (Al₂O₃), reaction temperature, molar ratio (phenol:benzyl alcohol).

-

Response : Yield (%) quantified by HPLC.

-

Analysis : Apply ANOVA to identify significant factors. For example, increasing Al₂O₃ from 5% to 10% may improve yield by 15% .

Factor Low Level High Level Optimal Value Catalyst loading 5 wt% 10 wt% 8 wt% Temperature 110°C 130°C 125°C

Q. How can researchers resolve discrepancies in NMR data for this compound?

- Methodological Answer :

- Purity Check : Use HPLC (C18 column, acetonitrile:water = 70:30, UV 254 nm) to rule out impurities.

- Advanced NMR : 2D techniques (COSY, HSQC) clarify overlapping signals. For example, HSQC can distinguish benzyl CH₂ from aromatic protons.

- Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted chemical shifts (error margin ±0.3 ppm) .

Q. How to validate an HPLC method for quantifying trace degradation products of this compound under oxidative conditions?

- Methodological Answer :

- Linearity : Calibrate with standards (0.1–100 µg/mL; R² > 0.995).

- Sensitivity : Determine LOD (0.05 µg/mL) and LOQ (0.2 µg/mL).

- Accuracy/Precision : Spike recovery (95–105%) and %RSD < 2% for intra-day replicates.

- Degradation Study : Use H₂O₂ (3%) at 40°C for 24 hours; identify products via LC-QTOF-MS .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to model reaction pathways.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics.

- Validation : Compare predicted activation energy (±3 kcal/mol) with experimental Arrhenius plots .

Q. How to assess the photostability of this compound under UV/Vis light exposure?

- Methodological Answer :

-

Experimental Setup : Expose samples (1 mg/mL in ethanol) to UV (365 nm) and visible light (500 W halogen lamp) for 48 hours.

-

Analysis : Monitor degradation via HPLC and identify photoproducts (e.g., quinone derivatives) using high-resolution MS.

-

Kinetics : Fit data to a first-order model; calculate half-life (t₁/₂) under each condition .

Light Source Degradation Rate (k, h⁻¹) t₁/₂ (hours) UV (365 nm) 0.025 27.7 Visible Light 0.008 86.6

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。